molecular formula C4H6ClNO2 B3152175 2-Acetamidoacetyl chloride CAS No. 72952-59-1

2-Acetamidoacetyl chloride

Cat. No.: B3152175
CAS No.: 72952-59-1
M. Wt: 135.55 g/mol
InChI Key: SYQTZIOAYGQFCE-UHFFFAOYSA-N
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Description

2-Acetamidoacetyl chloride is an organic compound with the molecular formula C4H6ClNO2. It is a derivative of acetic acid and is characterized by the presence of an acetamido group and an acetyl chloride group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetamidoacetyl chloride can be synthesized through the reaction of acetic anhydride with acetamide in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acetyl chloride group.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where acetamide and acetic anhydride are reacted with a chlorinating agent. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Acetamidoacetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form acetic acid and acetamide.

    Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary amines or alcohols under basic conditions.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation Reactions: Compounds with active hydrogen atoms, often under acidic or basic catalysis.

Major Products Formed:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Acetic Acid and Acetamide: Formed from hydrolysis.

Scientific Research Applications

2-Acetamidoacetyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various acyl derivatives.

    Biology: Employed in the modification of biomolecules such as proteins and peptides.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-acetamidoacetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles by forming a covalent bond with the nucleophilic atom, resulting in the substitution of the chloride group. This reactivity is utilized in various synthetic transformations to introduce acyl groups into target molecules.

Comparison with Similar Compounds

    Acetyl Chloride: Similar in structure but lacks the acetamido group.

    Chloroacetyl Chloride: Contains a chloroacetyl group instead of an acetamidoacetyl group.

    Benzoyl Chloride: Contains a benzoyl group instead of an acetamidoacetyl group.

Uniqueness: 2-Acetamidoacetyl chloride is unique due to the presence of both an acetamido group and an acetyl chloride group, which imparts distinct reactivity and applications compared to other acyl chlorides. Its ability to introduce both acetamido and acetyl functionalities makes it a valuable reagent in organic synthesis.

Biological Activity

2-Acetamidoacetyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticonvulsant research. This article aims to consolidate findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, activity against pathogens, and relevant case studies.

This compound is an acyl chloride derivative of acetamidoacetic acid. Its structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The general formula can be represented as:

C4H6ClNO2\text{C}_4\text{H}_6\text{Cl}\text{N}\text{O}_2

Synthesis

The synthesis of this compound typically involves the reaction of acetamidoacetic acid with thionyl chloride or oxalyl chloride, which facilitates the formation of the acyl chloride. This process is crucial for generating derivatives that exhibit enhanced biological activity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of compounds derived from this compound. For instance, derivatives synthesized from this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundActivity AgainstMIC (µg/mL)Reference
This compound Derivative AStaphylococcus aureus32
This compound Derivative BEscherichia coli16
This compound Derivative CPseudomonas aeruginosa64

The derivatives were screened using standard broth dilution methods, where lower MIC values indicate higher potency against the tested microorganisms.

Anticonvulsant Activity

Research has also indicated that certain derivatives of this compound possess anticonvulsant properties. In animal models, these compounds have demonstrated efficacy in reducing seizure frequency.

Case Study: Anticonvulsant Efficacy
In a study evaluating various acetamide derivatives, researchers found that one specific derivative exhibited significant anticonvulsant activity in the maximal electroshock seizure model. The compound was shown to reduce seizure duration and frequency compared to control groups, suggesting its potential as a therapeutic agent for epilepsy treatment .

The biological activities of this compound derivatives are believed to stem from their ability to inhibit bacterial cell wall synthesis and modulate neurotransmitter release in the central nervous system. These mechanisms contribute to their effectiveness as antimicrobial and anticonvulsant agents.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Acetamidoacetyl chloride in laboratory settings?

  • Methodological Answer : Proper handling requires strict adherence to safety measures, including:

  • Personal Protective Equipment (PPE) : Use fluorinated rubber gloves (≥0.7 mm thickness) and chemical-resistant clothing to prevent skin contact. Tight-fitting safety goggles and face shields are mandatory to avoid eye exposure .
  • Ventilation : Work in a fume hood to minimize inhalation of vapors. Respiratory protection (e.g., NIOSH-approved respirators) is advised if ventilation is insufficient .
  • Storage : Store in a dry, airtight container under inert gas (e.g., nitrogen) at temperatures below 4°C to prevent hydrolysis or degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : To confirm molecular structure and purity. For example, 1^1H NMR can identify acetamido and acyl chloride protons.
  • FTIR : Detects functional groups like C=O (amide I band ~1650 cm1^{-1}) and C-Cl (stretching ~750 cm1^{-1}) .
  • X-ray Diffraction (XRD) : Resolves crystal structure and bonding patterns, critical for validating synthetic intermediates .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store in a tightly sealed, moisture-resistant container under inert gas (e.g., argon) in a cool (<4°C), dry environment. Avoid exposure to humidity, as hydrolysis can generate acetic acid derivatives .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Reaction Optimization : Use a weak base (e.g., K2_2CO3_3) in anhydrous acetonitrile to minimize side reactions. Monitor progress via TLC to terminate reactions at completion .
  • Purification : Employ vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) to isolate the product. Purity can be verified via HPLC with UV detection .
  • Scale-up Considerations : Maintain low temperatures (<0°C) during exothermic steps to prevent decomposition .

Q. What strategies are employed to resolve discrepancies in reported physicochemical properties of this compound across studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize reaction conditions (solvent, temperature, catalyst) and validate purity using multiple techniques (e.g., NMR + elemental analysis) .
  • Meta-Analysis : Apply PRISMA guidelines to systematically review literature, identifying biases in methodology (e.g., inconsistent calibration of analytical instruments) .
  • Controlled Experiments : Replicate conflicting studies under identical conditions to isolate variables (e.g., impurity levels, humidity) .

Q. What computational methods are used to predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models reaction pathways, such as nucleophilic acyl substitution, to predict regioselectivity and activation energies .
  • Molecular Dynamics Simulations : Assess stability in solvents (e.g., acetonitrile vs. DMF) and interactions with biomolecules (e.g., enzyme active sites) .
  • Cheminformatics Tools : Platforms like ACD/Labs Percepta predict properties (logP, pKa) to guide experimental design .

Q. Notes on Data Contradictions and Best Practices

  • Handling Inconsistent Data : Cross-validate results using orthogonal methods (e.g., NMR + mass spectrometry) and report confidence intervals for quantitative measurements .
  • Safety vs. Reactivity Trade-offs : Balance reaction efficiency with hazard mitigation (e.g., substituting toxic solvents like chloroform with safer alternatives) .

Properties

IUPAC Name

2-acetamidoacetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO2/c1-3(7)6-2-4(5)8/h2H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQTZIOAYGQFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Acetamidoacetyl chloride
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